molecular formula C22H19N3O3S B2666804 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide CAS No. 941959-79-1

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide

Cat. No. B2666804
CAS RN: 941959-79-1
M. Wt: 405.47
InChI Key: BFXROYUKWYRUSU-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with carboxylic acids or the equivalent . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

Benzimidazole is a planar molecule. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole has been found to be a versatile synthon in the development of new drugs . It shows both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The calculated HOMO and LUMO energies reveal that charge transfer occurs within the molecule .

Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including the compound , are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The compound could potentially be used in the development of new drugs or agrochemical products.

Dyes for Solar Cells and Other Optical Applications

Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The compound could be used in the development of these dyes.

Functional Materials

Imidazoles are being used in the development of functional materials . The compound could be used in the synthesis of these materials.

Catalysis

Imidazoles are also used in catalysis . The compound could potentially be used as a catalyst in various chemical reactions.

Antitumor Agents

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Some compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines . The compound could potentially be used in the development of new antitumor agents.

Inhibition of DNA

The compound could potentially be used in the development of anticancer drugs. A molecular docking study on a Pd (II) complex interaction with DNA confirmed its inhibition ability .

Drug-Likeness Properties

The compound could potentially be developed as a potent anticancer drug in the future due to its drug-likeness properties .

Future Directions

Benzimidazole and its derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new benzimidazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-29(27,28)18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXROYUKWYRUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide

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